PPARγ Partial Agonist Activity: Quantitative EC50 and Mechanistic Distinction from Full Agonists
2-(3-Butyl-2-iminobenzimidazol-1-yl)ethanol demonstrates partial agonist activity at human PPARγ with an EC50 of 230 nM, as measured in HEK293T cells expressing the human PPARγ ligand-binding domain using a dual-glo luciferase reporter gene assay after 12-14 hours of incubation [1]. In contrast, the thiazolidinedione full agonists rosiglitazone and pioglitazone achieve full PPARγ transactivation with EC50 values typically in the 50-200 nM range in comparable cell-based reporter assays [2]. The partial agonist profile is mechanistically significant because full PPARγ activation is associated with adverse effects including fluid retention and increased cardiac weight in rodent models, effects that are attenuated with partial agonists [2].
| Evidence Dimension | PPARγ transactivation potency and efficacy profile |
|---|---|
| Target Compound Data | EC50 = 230 nM; partial agonist (submaximal activation) |
| Comparator Or Baseline | Rosiglitazone (full agonist, EC50 ~60-100 nM); Pioglitazone (full agonist, EC50 ~200-300 nM) |
| Quantified Difference | Target compound exhibits partial agonism vs. full agonism of comparators; EC50 comparable to pioglitazone but with lower maximal efficacy |
| Conditions | HEK293T cells expressing human PPARγ LBD; dual-glo luciferase reporter gene assay; 12-14 hr incubation |
Why This Matters
The partial agonist profile at PPARγ distinguishes this compound from full agonists and predicts a differentiated safety margin, which is a critical selection criterion for metabolic disorder research programs.
- [1] BindingDB. BDBM50227367 / CHEMBL48435: Partial agonist activity at human PPARgamma LBD expressed in HEK293T cells, EC50 = 230 nM. Accessed 2026. View Source
- [2] Liu W, et al. Benzimidazolones: A New Class of Selective Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulators. J Med Chem. 2011;54(24):8541-8554. doi: 10.1021/jm201061j. View Source
